2,2-Dimethyl-1,3-dioxolane

Description

Historical Context and Discovery within Organic Chemistry

The conceptual origins of 2,2-Dimethyl-1,3-dioxolane are rooted in the broader history of acetal (B89532) and ketal chemistry. The fundamental reaction for its formation is the acid-catalyzed condensation of a 1,2- or 1,3-diol with acetone (B3395972). This type of functional group, formally known as an isopropylidene ketal or "acetonide," emerged as a crucial tool in organic synthesis for the protection of diol moieties. wiley.comwikipedia.org

While the precise first synthesis of the parent compound from ethylene (B1197577) glycol and acetone is not prominently documented, the historical development of its most common derivatives is well-established. A pivotal example is the synthesis of this compound-4-methanol, commonly known as solketal (B138546), from the reaction of glycerol (B35011) with acetone. wikipedia.orgmdpi.com This particular synthesis gained significant traction with the rise of biodiesel production, which generated large volumes of glycerol as a byproduct. bohrium.commatec-conferences.org Researchers sought to convert this inexpensive feedstock into more valuable chemical products, with the synthesis of solketal being a prime example of such valorization. bohrium.comfrontiersin.org The use of various acid catalysts, from traditional Brønsted acids like p-toluenesulfonic acid to solid acid catalysts like zeolites and ion-exchange resins, has been extensively explored to optimize this ketalization process. mdpi.commatec-conferences.org This history highlights the compound's practical importance and its connection to major industrial and economic trends.

The use of the this compound moiety as a protecting group has a long history in the complex synthesis of natural products and in carbohydrate chemistry, where selective protection of hydroxyl groups is essential. wiley.com For instance, the C.100–C.101 diol group in a precursor to palytoxin (B80417) was protected as an acetonide, demonstrating its stability during subsequent complex reaction steps. wiley.com

Significance and Role in Contemporary Chemical Research

The significance of this compound and its derivatives in modern chemical research is extensive. Its primary roles include serving as a protecting group and a versatile chiral building block.

As a Protecting Group: The dioxolane ring is widely used to protect 1,2- and 1,3-diols due to its general stability under neutral or basic conditions and its straightforward removal with aqueous acid. wiley.comwikipedia.orgmatec-conferences.org This allows for chemical transformations to be performed on other parts of a molecule without affecting the diol. ajol.infoethz.ch This strategy is fundamental in the multi-step synthesis of complex carbohydrates, natural products, and pharmaceuticals. matec-conferences.orgajol.info

In Chiral Synthesis: Many derivatives of this compound are chiral and serve as valuable starting materials or intermediates for the synthesis of enantiomerically pure compounds. matec-conferences.org For example, solketal is a key chiral synthon used in the preparation of pharmaceuticals. wikipedia.orgresearchgate.net The defined stereochemistry of the dioxolane derivative directs the stereochemical outcome of subsequent reactions, which is critical for the biological activity of many drug molecules. matec-conferences.org Derivatives such as Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate and (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde are important intermediates for synthesizing complex chiral molecules, including bicyclic tetrahydrofuran (B95107) derivatives and the natural products jiangrine C and D. wiley.comnih.gov

In the Development of Bioactive Compounds: Research has demonstrated that the this compound scaffold is a key component in various biologically active molecules. Scientists have designed and synthesized derivatives that act as inhibitors of human rhinovirus (HRV) 3C protease, an enzyme essential for the virus that causes the common cold. frontiersin.orgnih.govupb.roresearchgate.net One such derivative showed significant inhibitory activity, making it a promising candidate for the development of new anti-rhinovirus drugs. upb.roresearchgate.net Furthermore, other derivatives have been investigated for potential applications as intermediates in the synthesis of molecules with anticancer and antiviral activities. Current time information in Bangalore, IN.

Other Applications: Beyond medicinal chemistry, this compound has found use as an adjuvant for herbicides, significantly reducing the required dose of glyphosate (B1671968) to control weeds. thieme-connect.com Its derivatives are also employed as intermediates for creating more complex structures, such as those containing gem-dichlorocyclopropane fragments or chalcogens (sulfur, selenium, tellurium), leading to molecules with unique chemical properties and potential antioxidant activity. nih.govunivpancasila.ac.id

Overview of Key Derivatives and Structural Variations

A wide array of derivatives has been synthesized from the this compound core, each with specific functionalities and applications in research. These variations often involve the introduction of functional groups at the 4- and/or 5-positions of the dioxolane ring. The inherent chirality of many starting materials, such as tartaric acid or glycerol, allows for the creation of enantiomerically pure derivatives. mdpi.comsigmaaldrich.com

Key structural variations include:

Functionalized Side Chains: Simple derivatives like this compound-4-methanol (solketal) and its acetate (B1210297) or methanesulfonate (B1217627) forms are common building blocks. wikipedia.orgorganic-chemistry.org Further elaboration leads to compounds like (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, which contains a terminal hydroxyl group suitable for polymerization. matec-conferences.orgwikipedia.org

Carboxylic Acid Derivatives: Compounds such as Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate and (4R,5R)-N⁴-(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N⁵-(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide are used in the synthesis of bioactive molecules. wiley.comupb.ro

Aldehyde and Nitrile Derivatives: (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a key starting material in total synthesis, while dinitrile derivatives like (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile are synthesized from tartaric acid. nih.govsigmaaldrich.com

Organometallic and Heteroatom Derivatives: The dioxolane scaffold has been incorporated into organotin compounds for use as reducing agents and into chalcogen-containing molecules with potential antioxidant properties. mdpi.comnih.gov

The table below details several key derivatives and their research significance.

Interactive Data Table: Selected Derivatives of this compound

| Compound Name | Molecular Formula | Key Features & Research Context | Reference(s) |

| This compound-4-methanol (Solketal) | C₆H₁₂O₃ | Chiral building block synthesized from glycerol. Used as a fuel additive and an intermediate for pharmaceuticals. | wikipedia.orgresearchgate.net |

| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | C₆H₁₂O₂ | Chiral aldehyde used as a starting material in the total synthesis of natural products like jiangrine C and D. | nih.gov |

| (4R,5R)-N⁴-(...)-2,2-dimethyl-N⁵-(...)-1,3-dioxolane-4,5-dicarboxamide (7d) | C₂₉H₃₁N₃O₅ | Identified as a potent inhibitor of human rhinovirus (HRV) 3C protease, a target for anti-common cold drugs. | upb.roresearchgate.net |

| (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | C₁₂H₂₂O₆ | A protected form of D-mannitol, used as a chiral building block in the synthesis of complex carbohydrates and polyol intermediates. | ajol.info |

| (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-bis(diphenylmethylstannane) | C₃₇H₃₈O₂Sn₂ | Synthesized as a C2-symmetric organotin hydride for use as a reducing agent in organic synthesis. | mdpi.com |

| bis(2,2-dimethyl-1,3-dioxolanylmethyl)diselenide | C₁₂H₂₂O₄Se₂ | A glycerol-derived organoselenium compound studied for its potential antioxidant activity. | nih.gov |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate (Solketal acetate) | C₈H₁₄O₄ | Investigated as a "green" fuel additive to improve the properties of biodiesel. | organic-chemistry.org |

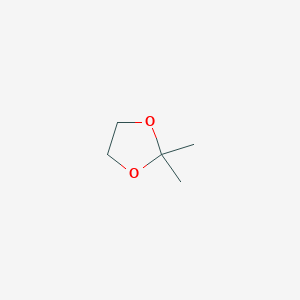

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBDWPVNAYVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183419 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-31-6 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2916-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2,2-Dimethyl-1,3-dioxolane and its Chiral Derivatives

The synthesis of this compound and its chiral analogues is a cornerstone of stereoselective synthesis, providing access to a versatile class of chiral building blocks. These compounds are instrumental in the construction of complex molecules with defined stereochemistry.

Enantiomerically Pure Synthesis via Chiral Precursors (e.g., Tartaric Acid, Glycerol)

The most direct route to enantiomerically pure derivatives of this compound involves the use of readily available chiral starting materials. L-(+)-tartaric acid, a C2-symmetric molecule, is a common precursor for the synthesis of various chiral derivatives. researchgate.net For instance, homochiral pyridyl, bipyridyl, and phosphino (B1201336) derivatives of this compound have been prepared from L-(+)-tartrate. researchgate.net The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide derivatives also utilizes L-tartaric acid as the chiral starting material. nih.gov The acid-catalyzed condensation of (R,R)-tartaric acid with acetone (B3395972) yields the corresponding this compound ring, effectively protecting the diol functionality and establishing a rigid chiral scaffold. This approach has been used to prepare TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols), which are powerful chiral auxiliaries in asymmetric catalysis. ethz.ch

Glycerol (B35011) is another key chiral precursor. The acid-catalyzed acetalization of glycerol with acetone is a widely studied method, particularly for the valorization of glycerol derived from biodiesel production. preprints.org This reaction can lead to the formation of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as R-solketal. Similarly, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol can be prepared from glycerol in high yield and optical purity through a procedure involving the acylation of a cyclic tin(IV) alkoxide with an optically active acid chloride. oup.com The use of (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane (enantiopure 1,2-O-isopropylideneglycerol) is a common strategy in the synthesis of complex natural products. nih.gov

| Chiral Precursor | Resulting Chiral Derivative | Key Features of Synthesis |

| L-(+)-Tartaric Acid | Homochiral pyridyl, bipyridyl, and phosphino derivatives | C2-symmetric starting material, readily available. researchgate.netresearchgate.net |

| (R,R)-Tartaric Acid | TADDOLs | Acid-catalyzed condensation with acetone, high yields. ethz.ch |

| Glycerol | (R)-(-)-Solketal and (S)-(+)-Solketal | Acid-catalyzed acetalization with acetone, valorization of a biorenewable resource. preprints.orgoup.com |

Asymmetric Catalysis in Dioxolane Formation

Asymmetric catalysis offers an alternative and often more atom-economical approach to chiral this compound derivatives. Chiral diphosphine ligands, such as those with a 4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane backbone, are extensively used in homogeneous asymmetric catalysis. ontosight.ai These ligands, when complexed with transition metals like rhodium, can catalyze a variety of reactions, including enantioselective hydrogenation, with high efficiency and selectivity. ontosight.ai The rigid and stable framework provided by the this compound ring is crucial for their catalytic activity. ontosight.ai

The development of C2-symmetric dioxolane ligands, easily accessible from enantiomerically pure (R,R)- or (S,S)-dimethyltartrate, has been a significant area of research. rsc.org These ligands, including the well-known DIOP, have found widespread application in asymmetric transformations such as hydrogenation, hydroformylation, and cross-coupling reactions. rsc.org The synthesis of homochiral pyridyl, bipyridyl, and phosphino derivatives of this compound from L-(+)-tartrate has also been explored for their use in metal-catalyzed asymmetric additions and other transformations. researchgate.net

Green Chemistry Approaches to Synthesis (e.g., Solvent-Free Reactions)

In line with the principles of green chemistry, solvent-free reaction conditions for the synthesis of this compound and its derivatives are highly desirable. researchgate.net Such approaches can lead to reduced production costs, shorter reaction times, and smaller reactor dimensions. researchgate.net

A notable example is the solvent-free synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal). google.com In one method, glycerol is reacted with acetone using an organic acid as a catalyst, avoiding the use of inorganic acids and solvents. google.com This process allows for direct separation of the main byproducts and results in a high yield of the intermediate product. google.com Another green approach involves the use of Tunisian acid-activated clay as a heterogeneous catalyst for the acetalization of ketones, including the synthesis of this compound from acetone and ethylene (B1197577) glycol, under solvent-free conditions. sctunisie.org

The transacetalization of glycerol with 2,2-dimethoxypropane (B42991) (2,2-DMP) catalyzed by zeolites under mild, solvent-free conditions has also been reported as a clean and efficient method to produce solketal (B138546). scielo.br This reaction proceeds at room temperature with high conversion and selectivity. scielo.br Furthermore, biocatalytic methods, such as the use of lipases for the enantioselective hydrolysis of solketal esters, can be performed in solvent-free systems. researchgate.net

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Key Advantages |

| Solvent-Free Synthesis of Solketal | Glycerol, Acetone | Organic Acid | No inorganic acids or solvents, high yield. google.com |

| Heterogeneous Catalysis | Acetone, Ethylene Glycol | Tunisian Acid-Activated Clay | Solvent-free, reusable catalyst. sctunisie.org |

| Transacetalization | Glycerol, 2,2-Dimethoxypropane | Zeolites | Mild conditions, high conversion and selectivity. scielo.br |

| Biocatalysis | Solketal Esters | Lipases | Solvent-free, enantioselective. researchgate.net |

Functionalization and Derivatization Strategies

The this compound ring system is a versatile scaffold that allows for a wide range of functionalization and derivatization reactions, leading to the synthesis of diverse and complex molecules.

Reactions Involving the Dioxolane Ring System

The inherent reactivity of the this compound ring system allows for various chemical transformations. The protected diol functionality can be selectively deprotected, and the resulting hydroxyl groups can be further functionalized. For example, derivatives of (R)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine can undergo oxidation to form oximes or nitriles, and reduction to yield amines. The hydroxyl group of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol can be oxidized to an aldehyde or substituted with other functional groups.

The dioxolane ring can also serve as a chiral template for the synthesis of other heterocyclic systems. Chiral N,N-donor ligands based on a dioxolane backbone containing two pyrazoles have been synthesized from (R,R)-dimethyltartrate. rsc.org Additionally, the reaction of nucleophilic species of chalcogens (sulfur, selenium, and tellurium) with (R)- and (S)-solketal tosylates allows for the preparation of enantiomerically pure bis-1,3-dioxolanylmethyl chalcogenides and dichalcogenides. rsc.org

Hydrolysis and Acetalization/Ketalization Equilibria

The formation and hydrolysis of the this compound ring are governed by equilibrium principles. The reaction of a diol with a ketone or aldehyde to form the dioxolane is a reversible process, typically catalyzed by an acid. rsc.orggoogle.com To drive the equilibrium towards the product (the dioxolane), water, a byproduct of the reaction, is often removed. researchgate.net Conversely, the dioxolane ring can be cleaved under acidic conditions through hydrolysis, regenerating the diol and the carbonyl compound. smolecule.com

The stability of the dioxolane ring is influenced by steric and electronic factors. In the ketalization of glycerol with acetone, the five-membered 1,3-dioxolane (B20135) ring is preferentially formed over the six-membered 1,3-dioxane (B1201747) ring. rsc.org This preference is attributed to the lower stability of the 1,3-dioxane due to unfavorable steric interactions. rsc.org The equilibrium constant for solketal synthesis is influenced by the mole ratio of the reactants, with a higher excess of acetone leading to a greater equilibrium constant. researchgate.net

The kinetics of hydrolysis and the position of the equilibrium are crucial considerations in synthetic applications where the dioxolane serves as a protecting group. The rate of hydrolysis can be controlled by adjusting the pH and temperature. The selective deprotection of a dioxolane in the presence of other acid-labile groups can be achieved by carefully controlling the reaction conditions.

| Reaction | Conditions | Key Factors |

| Acetalization/Ketalization | Acid catalyst, removal of water | Equilibrium driven towards product formation. google.comresearchgate.net |

| Hydrolysis | Acidic conditions | Reversible cleavage of the dioxolane ring. smolecule.com |

| Ring Stability | Steric and electronic effects | 1,3-dioxolane ring is generally more stable than the corresponding 1,3-dioxane. rsc.org |

Mechanistic Investigations of Synthetic Pathways

Kinetic Studies of Dioxolane Formation and Reactions

The formation and reactions of this compound have been the subject of several kinetic investigations, providing valuable insights into reaction mechanisms and optimization of reaction conditions.

The gas-phase thermal decomposition of this compound has been studied in a static system. In the presence of the free radical suppressor propene, the decomposition is a homogeneous, unimolecular reaction that follows first-order kinetics. acs.org The primary products of this reaction are acetone and ethylene oxide. The rate coefficients for this decomposition were determined over a temperature range of 459–490 °C and a pressure range of 46–113 Torr. acs.org

| Reaction | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k) |

| Thermal Decomposition | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) |

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound. acs.org

The acid-catalyzed hydrolysis of polymeric ketone acetals, specifically poly[(this compound-4-yl)methyl methacrylate], has also been investigated. The study, conducted in a homogeneous phase using mass spectrometry with perdeuterated acetone as an internal standard, revealed that the homopolymer undergoes an accelerated splitting-off of acetone, influenced by the content of syndiotactic dyads in the polymer chain. researchgate.net

Role of Acid and Base Catalysis in Transformations

Catalysis, particularly by acids, is fundamental to many transformations involving this compound, from its synthesis to its cleavage.

Acid Catalysis: The formation of this compound from acetone and a diol is a classic example of an acid-catalyzed acetalization reaction. A variety of Brønsted and Lewis acids are effective catalysts. organic-chemistry.org The deprotection of the dioxolane ring to regenerate the carbonyl and diol functionalities is also efficiently catalyzed by aqueous acid. organic-chemistry.org The mechanism of acid-catalyzed hydrolysis of 1,3-dioxolanes has been extensively studied. For 2,2-dialkyl-1,3-dioxolanes, the hydrolysis rate is influenced by steric effects, and while a linear correlation with Taft's σ* constants is observed for many derivatives, significant deviations can occur with bulky substituents like di-isopropyl groups. gla.ac.uk For instance, 2,2-diphenyl-1,3-dioxolane (B8804434) hydrolyzes significantly slower than 2-phenyl-1,3-dioxolane, a greater rate difference than that observed between benzophenone (B1666685) diethyl ketal and benzaldehyde (B42025) diethyl acetal (B89532). gla.ac.uk

The reductive cleavage of the this compound ring using lithium aluminum hydride is significantly influenced by the presence of a Lewis acid like aluminum chloride. Electron-donating substituents on the C2 carbon accelerate this cleavage, while electron-withdrawing groups have a retarding effect. cdnsciencepub.com

Base Catalysis: In contrast to the prevalence of acid-catalyzed reactions, the this compound ring is generally stable towards nucleophiles and bases. organic-chemistry.org This stability is a key attribute for its use as a protecting group in organic synthesis. While direct base-catalyzed cleavage of the dioxolane ring is not common, base-catalyzed reactions can occur at substituents attached to the ring. For example, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate (B1210297) can be hydrolyzed to this compound-4-methanol and acetic acid in the presence of a base catalyst. There are also reports of base-catalyzed hydrolysis of related carboxylate esters, where the rate is dependent on the hydroxide (B78521) ion concentration.

Stereochemical Control in Reactions

The chiral nature of derivatives of this compound, such as those synthesized from glycerol or tartaric acid, makes them valuable synthons for stereoselective reactions. The dioxolane ring structure provides a rigid framework that can effectively control the stereochemical outcome of reactions at adjacent functional groups.

(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a widely used chiral building block. It participates in a variety of stereoselective reactions, including aldol-type condensations, Henry condensation reactions, and the synthesis of highly functionalized chiral aziridines. lookchem.com The diastereoselectivity of these reactions is often high, controlled by the existing stereocenter on the dioxolane ring.

For example, the one-pot reaction of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with p-methoxyaniline and triethylborane (B153662) produces the corresponding alkylated chiral amine with a good yield and a diastereomeric ratio of 84:16. rsc.orgrsc.org Similarly, diastereoselective coupling of chiral acetonide trisubstituted radicals with alkenes has been studied, where the stereochemical outcome is influenced by a balance of non-bonding interactions and hydrogen bonding. nih.gov

The following table summarizes some examples of stereoselective reactions involving chiral derivatives of this compound.

| Reactant | Reagent(s) | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | p-Methoxyaniline, Triethylborane | Alkylated Amine | 84:16 d.r. |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Propargyl bromide, Indium | Homoallylic alcohol | - |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Ethyl chloroacetate, LDA | Ethyl 2-chloro-3-hydroxypropanoate derivative | - |

| p-Methylquinol, Isobutyraldehyde | Diphenylphosphinic acid | 1,3-Dioxolane | High d.r. |

| Acetonide acid, (R)-methoxybutenolide | Ir[dF(CF3)ppy]2(dtbbpy)PF6, K2HPO4, H2O | Coupled product | up to 9.4:1 d.r. |

Table 2: Examples of Stereoselective Reactions with this compound Derivatives. rsc.orgrsc.orgnih.govnih.govnih.govnih.gov

These examples highlight the utility of the this compound scaffold in controlling stereochemistry, a critical aspect in the synthesis of complex, biologically active molecules.

Applications in Advanced Organic Synthesis

2,2-Dimethyl-1,3-dioxolane as a Versatile Protecting Group

In the realm of organic chemistry, a protecting group is a reversibly formed derivative of a functional group, designed to decrease its reactivity during subsequent synthetic steps. organic-chemistry.org The acetonide, or isopropylidene ketal, formed from this compound or its precursors like 2,2-dimethoxypropane (B42991), serves as a prominent protecting group, particularly for diols. wikipedia.orgdbpedia.org This strategy is fundamental in multi-step syntheses where chemo-selectivity is crucial. organic-chemistry.orgmdpi.com

The primary application of this compound is in the protection of 1,2-diols (vicinal diols) and 1,3-diols. wikipedia.orgdbpedia.orgmdpi.com The reaction involves treating the diol with acetone (B3395972), or more efficiently with a reagent like 2,2-dimethoxypropane, in the presence of an acid catalyst. wikipedia.orgmdpi.com This forms a stable five-membered cyclic ketal (a dioxolane ring), effectively masking the hydroxyl groups from unwanted reactions. wikipedia.org The formation of the five-membered dioxolane from a 1,2-diol is generally favored over the six-membered dioxane from a 1,3-diol.

This protective strategy is essential in the synthesis of complex polyhydroxylated molecules, such as carbohydrates, steroids, and certain bioactive compounds where selective reaction at other sites is necessary. mdpi.comontosight.aiajol.info For instance, the protection of the catechol group in 3,4-dihydroxyphenylalanine (DOPA) derivatives as an acetonide has been demonstrated to be compatible with Fmoc solid-phase peptide synthesis. nih.gov

Beyond diols, the underlying principle extends to the protection of carbonyl compounds (aldehydes and ketones). organic-chemistry.org Reacting a carbonyl compound with a 1,2-diol like ethylene (B1197577) glycol in the presence of an acid catalyst forms a 1,3-dioxolane (B20135), which is stable against nucleophiles and bases. organic-chemistry.org This allows for transformations elsewhere in the molecule that would otherwise be incompatible with a reactive carbonyl group.

Table 1: Common Methods for Acetonide Protection

| Functional Group | Reagents | Catalyst | Product |

|---|---|---|---|

| 1,2-Diol | Acetone or 2,2-Dimethoxypropane | Acid (e.g., p-TsOH) | This compound derivative |

A key advantage of the acetonide protecting group is that it can be readily removed when its protective function is no longer needed. organic-chemistry.orgwikipedia.org The most common method for deprotection is hydrolysis using a dilute aqueous acid. wikipedia.orgdbpedia.org The lability of the cyclic ketal in acidic conditions allows for the regeneration of the original diol or carbonyl group.

The conditions for deprotection can be fine-tuned to achieve selectivity, which is a cornerstone of orthogonal protection strategies in complex synthesis. organic-chemistry.org For example, deprotection can be performed via acid-catalyzed transacetalization, such as by stirring in acetone with an acid catalyst, or by simple hydrolysis in wet solvents. organic-chemistry.org The rate of cleavage can be influenced by the specific structure of the acetal (B89532) and the reaction conditions. Other reagents, such as a catalytic amount of iodine in a neutral medium or cerium(III) triflate in wet nitromethane, have also been employed for the chemoselective cleavage of acetals and ketals. organic-chemistry.org Research has also shown that thiourea (B124793) can be an effective agent for cleaving 1,3-dioxolanes. sci-hub.st

Table 2: Selected Deprotection Reagents for Acetonides

| Reagent/Condition | pH/Environment | Notes |

|---|---|---|

| Dilute Aqueous Acid (e.g., HCl, H₂SO₄) | Acidic | Standard and widely used method. wikipedia.orgdbpedia.org |

| p-Toluenesulfonic acid in Acetone | Acidic | Deprotection via transacetalization. organic-chemistry.org |

| Iodine (catalytic) | Neutral | Mild conditions, high yields. organic-chemistry.org |

| Cerium(III) triflate in wet nitromethane | Near-Neutral | Chemoselective cleavage. organic-chemistry.org |

Building Block in Complex Molecule Synthesis

Derivatives of this compound are not merely protecting groups but also valuable chiral building blocks. Chiral versions of these compounds, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol and its (S)-enantiomer, serve as versatile starting materials for the asymmetric synthesis of complex, high-value molecules. chemimpex.comchemimpex.commedchemexpress.com

The use of chiral this compound derivatives is a critical strategy in the development of enantiomerically pure pharmaceuticals and agrochemicals. chemimpex.comontosight.aifscichem.com Since the biological activity of many such products is dependent on their absolute configuration, having access to optically pure starting materials is essential. acs.org

For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its enantiomer, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal, is a widely used chiral building block for producing biologically active molecules. chemimpex.comfraunhofer.de These compounds provide a pre-defined stereocenter, which can be elaborated into more complex structures, thereby enhancing the efficiency of drug development and reducing the side effects associated with racemic mixtures. chemimpex.comfscichem.com Derivatives like (R)-(+)-4-(chloromethyl)-2,2-dimethyl-1,3-Dioxolane are used to synthesize pharmaceutical intermediates for drugs targeting cancer and neurological disorders.

In the agrochemical industry, these chiral building blocks are used to create more effective and biodegradable pesticides and insecticides with optimized molecular interactions. chemimpex.comfscichem.com For instance, chiral bis-phosphines like (4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane ((S,S)-DIOP) are used as ligands in asymmetric hydrogenation reactions to produce chiral agrochemicals. acs.org

This compound and its derivatives are instrumental in the construction of a variety of heterocyclic systems. The dioxolane ring itself is a five-membered heterocycle, but its true utility lies in its role as a precursor or template for more complex structures. medchemexpress.comfscichem.com For example, a process for preparing (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester) has been developed, which is a key intermediate for the synthesis of mitratapide, a drug containing a substituted dioxolane ring. google.com

Research has also demonstrated the synthesis of novel ruthenium(II) complexes containing an N-(this compound-4-yl-methyl)benzimidazole ligand. researchgate.net In this case, the dioxolane moiety is attached to another heterocyclic system (benzimidazole) to create a ligand for a metal catalyst. Furthermore, radical addition reactions involving this compound have been used to create 4-fluoroalkylated dioxolanes, which are themselves heterocyclic precursors to other functionalized molecules. researchgate.net

The synthesis of complex natural products often relies on the strategic use of protecting groups and chiral pool starting materials. This compound derivatives excel in both roles. The protection of diols via acetonide formation is a common tactic in this field, as exemplified by its use in the Nicolaou Taxol total synthesis. wikipedia.org

More importantly, chiral dioxolanes derived from readily available materials like glycerol (B35011) or mannitol (B672) serve as versatile building blocks for natural product synthesis. wikipedia.orgontosight.ai For instance, solketal (B138546) (this compound-4-methanol), which is produced from the acetalization of glycerol, is a key starting material. fraunhofer.demdpi.comnih.gov Its defined stereochemistry and reactive hydroxyl group allow for its incorporation into larger, more complex molecular frameworks, making it an invaluable tool in the total synthesis of biologically active natural products. ontosight.ai

Advanced Reagents and Catalyst Ligands Derived from this compound

The rigid, chiral backbone provided by the this compound scaffold, often derived from readily available tartaric acid, has made it a cornerstone in the development of sophisticated reagents for asymmetric synthesis. By functionalizing the 4 and 5 positions of the dioxolane ring, chemists have engineered a variety of powerful chiral auxiliaries and ligands that exert remarkable control over stereochemical outcomes in a wide range of chemical transformations.

One of the most prominent classes of chiral auxiliaries derived from the this compound framework is the TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols). wikipedia.orgsigmaaldrich.com These C₂-symmetric diols are synthesized by reacting the dimethyl ester of tartaric acid with acetone to form the corresponding this compound-4,5-dicarboxylate, which is then treated with an aryl Grignard reagent. wikipedia.org

TADDOLs are exceptionally versatile chiral auxiliaries. researchgate.net They can be used as stoichiometric chiral reagents, in Lewis acid-mediated reactions, and for analytical purposes such as NMR shift reagents and as clathrate-forming compounds for resolutions. sigmaaldrich.comorgsyn.org The primary application of TADDOLs is in metal-catalyzed enantioselective reactions, particularly with titanium. sigmaaldrich.com Ti-TADDOLate complexes are highly effective in promoting nucleophilic additions of organometallic compounds to aldehydes. sigmaaldrich.com

The steric bulk of the aryl groups on the TADDOL ligand creates a well-defined chiral pocket around the metal center, which effectively dictates the facial selectivity of the approaching nucleophile to the substrate. This has been successfully applied to the asymmetric alkylation of enolates and the reduction of ketones, yielding products with high enantiomeric excess (ee). For example, in the asymmetric alkylation of cyclic enolates, the use of a TADDOL-based auxiliary led to the desired product in 90% yield with a 95% ee. Furthermore, TADDOLs have been employed in asymmetric cyanohydrin synthesis, where a TADDOL-Zr(OBut)₄ complex catalyzed the addition of a cyanide source to aldehydes, achieving up to 85% ee. researchgate.net

Table 1: Performance of TADDOL-based Chiral Auxiliaries in Asymmetric Reactions

| Reaction Type | Substrate | Catalyst/Auxiliary System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Alkylation | Cyclic enolate | TADDOL | 90 | 95 | |

| Cyanohydrin Synthesis | 3-Phenylpropanal | TADDOL / Zr(OBut)₄ | 63 | 85 | researchgate.net |

| Allylation | Aldehydes | CpTi-TADDOLate | High | >95 | sigmaaldrich.com |

The this compound skeleton is central to the structure of DIOP (O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a historically significant C₂-symmetric diphosphine ligand. wikipedia.org DIOP was one of the first chiral diphosphine ligands developed and proved to be highly effective in asymmetric catalysis, particularly in the rhodium-catalyzed hydrogenation of prochiral olefins. wikipedia.orgjst.go.jp It is prepared from the acetonide of tartaric acid, which is reduced before the introduction of the diphenylphosphino groups. wikipedia.org

When complexed with a transition metal like rhodium or iridium, the DIOP ligand forms a conformationally flexible seven-membered chelate ring. wikipedia.orgiucr.org This chiral complex can then catalyze reactions with high enantioselectivity. DIOP was the pioneering chiral ligand applied in platinum-tin-catalyzed hydroformylation, where it demonstrated good regio- and enantioselectivity, especially with solvents of medium polarity like benzene (B151609) and toluene. wikipedia.org

The success of DIOP has spurred the development of numerous derivatives to fine-tune steric and electronic properties for improved catalytic activity and selectivity. wikipedia.orgjst.go.jp Modified DIOPs, such as those bearing electron-donating groups on the phenyl rings (e.g., MOD-DIOP), have shown superior enantioselectivity and catalytic activity in the rhodium-catalyzed asymmetric hydrogenation of substrates like itaconic acid compared to the original DIOP. jst.go.jp Another derivative, DIOCP, which contains both dicyclohexylphosphino and diphenylphosphino groups, was found to be a more efficient catalyst than DIOP in the asymmetric hydrogenation of ketopantolactone. jst.go.jp The pi-acidity of the ligand can also be modified, as seen in derivatives where phenyl groups are replaced by phenoxy or pentafluorophenyl groups, altering the electronic properties of the resulting metal complexes. nih.gov

Table 2: Application of DIOP and its Derivatives in Asymmetric Catalysis

| Ligand | Metal Catalyst | Reaction Type | Substrate | Result | Reference |

| DIOP | Rhodium(I) | Asymmetric Hydrogenation | Prochiral Olefins | High enantioselectivity | wikipedia.orgjst.go.jp |

| DIOP | Platinum-Tin | Asymmetric Hydroformylation | Butenes, Styrene (B11656) | Good regio- and enantioselectivity | wikipedia.org |

| MOD-DIOP | Rhodium(I) | Asymmetric Hydrogenation | Itaconic Acid Derivatives | Higher enantioselectivity and activity than DIOP | jst.go.jp |

| DIOCP | Rhodium(I) | Asymmetric Hydrogenation | Ketopantolactone | More efficient catalyst than DIOP | jst.go.jp |

| DIOP | Iridium | Cluster Complex Formation | Ir₄(CO)₁₂ | Forms a bridging ligand in a tetrairidium cluster | iucr.org |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2,2-dimethyl-1,3-dioxolane. Studies have employed various DFT methods, such as B3LYP, MPW1PW91, and PBEPBE, in conjunction with basis sets like 6-31G(d,p) and 6-31++G(d,p), to investigate its thermal decomposition. researchgate.net These calculations have shown that the decomposition of this compound proceeds through a stepwise mechanism. researchgate.net

The reactivity of the dioxolane ring is a key area of investigation. The generation of the dioxolanyl radical is a crucial step in many reactions. This often involves a hydrogen atom transfer (HAT) from the C-2 position of the 1,3-dioxolane (B20135) ring to a suitable radical species. nsf.gov DFT calculations have been used to study the propagation steps of radical chain mechanisms involving the 1,3-dioxolanyl radical. nsf.gov For instance, the addition of the nucleophilic dioxolanyl radical to electron-deficient alkenes has been computationally modeled, with results indicating that the hydrogen atom transfer is likely the rate-determining step. nsf.gov

The electronic properties of this compound, such as its molecular polarizability, have also been the subject of theoretical investigation. DFT-based methods, including the use of hybrid functionals like B3LYP and SCAN0, have been benchmarked against higher-level coupled-cluster (LR-CCSD) calculations to assess their accuracy in predicting these properties. arxiv.org Such studies contribute to the development of more accurate and efficient computational models for predicting the behavior of molecules like this compound. arxiv.org

Mechanistic Modeling of Reaction Pathways

The elucidation of reaction pathways involving this compound has been significantly advanced through mechanistic modeling. A key reaction is its thermal decomposition in the gas phase. Experimental studies combined with DFT calculations have determined that this unimolecular reaction follows first-order kinetics. researchgate.net The reaction proceeds via a stepwise mechanism, leading to the formation of acetone (B3395972) and ethylene (B1197577) oxide as primary products. researchgate.net The Arrhenius parameters for this decomposition have been experimentally determined. researchgate.net

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound

| Parameter | Value |

|---|---|

| log(A/s⁻¹) | 14.16 ± 0.14 |

| Eₐ (kJ/mol) | 253.7 ± 2.0 |

| Temperature Range (°C) | 459-490 |

| Pressure Range (Torr) | 46-113 |

Data from a combined experimental and DFT study. researchgate.net

Furthermore, multilevel computational approaches, including ReaxFF molecular dynamics, have been employed to model the acidolysis of lignin (B12514952) model compounds where ethylene glycol is used as a stabilizing agent, leading to the formation of this compound derivatives. cnr.it These models can simulate complex reaction environments, including the explicit roles of solvents and catalysts like sulfuric acid, providing detailed insights into the reaction mechanisms at a molecular level. cnr.it The nudged elastic band (NEB) approach has been used to map the minimum energy paths for these reactions, revealing the role of the catalyst as both a proton donor and acceptor. cnr.it

The pyrolysis of this compound has also been investigated using ReaxFF molecular dynamics simulations. osti.gov These studies provide insights into the initial decomposition steps, reaction mechanisms, and product distributions at high temperatures. osti.gov Such models are valuable for understanding the combustion properties of biofuels that may contain dioxolane structures.

Conformational Analysis and Stereochemical Predictions

The five-membered ring of this compound is not planar and exists in various conformations. Conformational analysis aims to determine the relative energies of these different spatial arrangements and predict the most stable conformers. The principles of conformational analysis, originally developed for carbocyclic systems like cyclohexane, can be applied to heterocyclic compounds such as dioxolanes. github.iopharmacy180.com

In Silico Screening and Drug Design Applications

The this compound scaffold has been identified as a valuable pharmacophore in drug discovery, and in silico screening methods play a crucial role in identifying and optimizing drug candidates containing this moiety. Virtual screening techniques have been successfully employed to identify novel inhibitors of various biological targets. For example, a derivative of this compound was identified as an inhibitor of the human rhinovirus (HRV) 3C protease through virtual screening. nih.gov This initial hit compound was then further optimized through the design and synthesis of derivatives, leading to a compound with significantly improved inhibitory activity. nih.gov

In silico methods are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the drug-likeness of potential drug candidates containing the this compound core. researcher.life These computational predictions help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process. Molecular docking studies are another key in silico tool used to understand the binding interactions between 1,3-dioxolane derivatives and their target proteins at the atomic level. researcher.liferesearchgate.net

The this compound moiety can be found in various biologically active compounds, including those with potential antibacterial and antifungal properties. researchgate.net In silico approaches can aid in the rational design of new derivatives with enhanced activity and selectivity. Furthermore, computational methods are being used to predict the formation of different solid-state forms (polymorphs, solvates, and hydrates) of drug candidates, which is a critical aspect of pharmaceutical development. acs.org

Advanced Material Science and Polymer Chemistry Applications

Incorporation into Polymer Architectures and Properties

The 2,2-dimethyl-1,3-dioxolane group can be introduced into polymer structures as a pendant group, where it influences the physical and chemical properties of the resulting material. A key feature of this incorporation is the potential for post-polymerization modification. The acetal (B89532) group of the dioxolane ring can be hydrolyzed under acidic conditions to reveal two hydroxyl groups. researchgate.net This transformation significantly alters the polymer's properties, for instance, by increasing its hydrophilicity. researchgate.net

One common approach involves the polymerization of methacrylate (B99206) monomers bearing the this compound functionality, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (solketal methacrylate, SMA). researchgate.net Free radical polymerization of SMA yields poly(solketal methacrylate) (PSMA), a precursor polymer that can be converted to poly(2,3-dihydroxypropyl methacrylate) (PDHPMA) through hydrolysis. researchgate.net The random copolymers of SMA and 2,3-dihydroxypropyl methacrylate (DHPMA) exhibit a linear increase in glass transition temperature (Tg) with a higher DHPMA content, deviating positively from the Fox equation. researchgate.net

The incorporation of the this compound moiety can also be used to create degradable polymers. For example, cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) can be copolymerized with traditional vinyl monomers such as methyl methacrylate (MMA). rsc.org During radical polymerization, the MPDL unit undergoes ring-opening, introducing ester linkages into the polymer backbone. rsc.orgresearchgate.net These ester groups are susceptible to hydrolysis, allowing for the degradation of the polymer chain. rsc.org The insertion of MPDL into a polymethacrylate (B1205211) backbone has been shown to have a moderate effect on the glass transition temperature compared to the poly(methyl methacrylate) homopolymer. rsc.org

Furthermore, polymers containing the this compound group, such as poly-N-[(this compound)methyl]acrylamide (PDMDOMA), have been investigated for their influence on biological processes. Studies have shown that PDMDOMA can alter fibrin (B1330869) polymerization, leading to the formation of clots with a more porous and heterogeneous structure. nih.gov

Below is a table summarizing the properties of some polymers incorporating the this compound moiety.

| Polymer/Copolymer | Monomers | Polymerization Method | Key Properties |

| Poly(solketal methacrylate) (PSMA) | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (SMA) | Free radical polymerization | Precursor to hydrophilic polymers via hydrolysis. researchgate.net |

| Copolymers of SMA and DHPMA | SMA and 2,3-dihydroxypropyl methacrylate (DHPMA) | Free radical polymerization and partial hydrolysis of PSMA | Glass transition temperature increases with DHPMA content. researchgate.net |

| PMMA-rich copolymers | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and methyl methacrylate (MMA) | Nitroxide-mediated polymerization | Degradable due to ester linkages in the backbone. rsc.org |

| Poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) (PMDD) | Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Radical polymerization | High glass transition temperature (155 °C), low refractive index, and high optical transmission. researchgate.netacs.org |

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (PFMMD) | Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Radical polymerization | Amorphous with a glass transition temperature of 130-134 °C. keio.ac.jp |

Monomer Synthesis and Polymerization Mechanisms

A variety of monomers featuring the this compound ring have been synthesized to facilitate their incorporation into polymers. A common precursor for many of these monomers is solketal (B138546), also known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which is derived from the reaction of glycerol (B35011) with acetone (B3395972). researchgate.netfscichem.com Solketal can be further reacted, for example with methacrylic acid or its derivatives, to produce solketal methacrylate (SMA). researchgate.net

Another class of monomers are the 4-methylene-1,3-dioxolane (B14172032) derivatives. For instance, 2-methylene-4-phenyl-1,3-dioxolane (MPDL) is synthesized from chloroacetaldehyde (B151913) dimethyl acetal and styrene (B11656) glycol, followed by dehydrochlorination. researchgate.net Perfluorinated versions, such as perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD), are synthesized through the direct fluorination of their hydrocarbon precursors. researchgate.netacs.org

The polymerization of these monomers can proceed through several mechanisms:

Radical Polymerization: Monomers like SMA and its perfluorinated analogues readily undergo radical polymerization. researchgate.netresearchgate.netresearchgate.net For example, 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one undergoes vinyl polymerization without ring-opening in the presence of a radical initiator like 2,2′-azoisobutyronitrile (AIBN). researchgate.net The reversible addition-fragmentation chain transfer (RAFT) process has also been employed for the controlled polymerization of acrylate (B77674) monomers containing the dioxolane group. researchgate.net

Cationic Polymerization: Cationic initiators, such as boron trifluoride, can induce the polymerization of 4-methylene-1,3-dioxolane derivatives. hanrimwon.com The cationic polymerization of 2,2-dimethyl-1,3-dioxole has also been reported. acs.org In some cases, this proceeds via a ring-opening mechanism to yield a polyketoether structure. hanrimwon.com

Ring-Opening Polymerization: Cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), are known to undergo free-radical ring-opening polymerization (rROP). rsc.orgresearchgate.net This process introduces ester functionalities into the polymer backbone, leading to degradable materials. researchgate.net The efficiency of ring-opening versus vinyl addition can be temperature-dependent, with higher temperatures favoring ring-opening in some systems. bibliotekanauki.pl

The following table provides an overview of the synthesis and polymerization of selected monomers.

| Monomer | Synthesis Precursors | Polymerization Mechanism(s) | Resulting Polymer Structure |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (SMA) | Solketal, methacrylic acid/anhydride (B1165640) researchgate.net | Free radical polymerization researchgate.net | Pendant dioxolane groups researchgate.net |

| 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one | Lactic acid, acetone researchgate.net | Radical polymerization researchgate.net | Vinyl polymerized units without ring-opening researchgate.net |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Chloroacetaldehyde dimethyl acetal, styrene glycol researchgate.net | Radical ring-opening polymerization researchgate.net | Polyester backbone researchgate.net |

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Methyl pyruvate, diols, direct fluorination researchgate.netacs.org | Radical polymerization researchgate.netacs.org | Vinyl addition polymer with high Tg researchgate.netacs.org |

| 2-thienyl-4-methylene-1,3-dioxolane (TMD) | Not specified | Cationic ring-opening polymerization hanrimwon.com | Polyketoether structure hanrimwon.com |

Role in Specialty Polymers and Advanced Materials

The incorporation of the this compound unit is a key strategy for developing specialty polymers and advanced materials with unique properties. fscichem.comchemimpex.comfscichem.com

Optical Materials: Perfluorinated polymers derived from 2-methylene-1,3-dioxolane (B1600948) monomers, such as poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) (poly(PMDD)), exhibit a combination of desirable properties for optical applications. These include high glass transition temperatures, low refractive indices, low material dispersion, and excellent optical transmission from the deep ultraviolet to the near-infrared regions. researchgate.netacs.org Such characteristics make them suitable for use in optical fibers, pellicles, and antireflective coatings. researchgate.netacs.org

Degradable Polymers: The ability of certain 2-methylene-1,3-dioxolane derivatives to undergo radical ring-opening polymerization is exploited to create degradable analogues of common polymers like poly(methyl methacrylate) and polystyrene. rsc.orgresearchgate.net The introduction of ester linkages into the polymer backbone provides sites for hydrolytic cleavage, which is a desirable feature for biomedical applications and for creating more environmentally friendly materials. rsc.orgbibliotekanauki.pl

Biocompatible and Biomedical Materials: Polymers incorporating the this compound moiety have shown potential in biomedical applications. For instance, poly-N-[(this compound)methyl]acrylamide (PDMDOMA) has been shown to modulate the structure of fibrin clots, which could be beneficial in developing antithrombotic agents. nih.gov The hydrolysis of the dioxolane group to diols can also be used to tune the hydrophilicity and biocompatibility of polymer surfaces. researchgate.net

Enhanced Material Properties: In a more general sense, the inclusion of the this compound group can improve the physical properties of polymers. For example, it can be used to enhance flexibility and durability, making the resulting polymers suitable for coatings and adhesives. chemimpex.com It can also improve thermal stability and chemical resistance in certain polymer matrices. fscichem.comfscichem.comchemimpex.com

Emerging Research Areas and Future Directions

Applications in Bio-based Chemical Production

A significant area of emerging research is the use of 2,2-Dimethyl-1,3-dioxolane derivatives in the production of bio-based chemicals, particularly through the valorization of glycerol (B35011). Glycerol, a major byproduct of biodiesel production, can be converted into more valuable products, thereby improving the economic viability and sustainability of the biodiesel industry. matec-conferences.orgbohrium.com

One of the most promising applications is the synthesis of this compound-4-methanol, commonly known as solketal (B138546), through the acid-catalyzed ketalization of glycerol with acetone (B3395972). bohrium.comrsc.orgrug.nl Solketal is a valuable compound with applications as a fuel additive that can enhance ignition and reduce particulate emissions in gasoline and diesel. nih.gov Research is also exploring its use as a bio-based solvent and as an intermediate for synthesizing other chemicals. rsc.orgcornigs.comresearchgate.net

The drive towards a sustainable chemical industry has spurred the development of solvents derived from renewable resources. rsc.org In this context, derivatives of this compound, such as methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), synthesized from glycerol, are being investigated as potential green solvents. rsc.orgwhiterose.ac.uk Additionally, the conversion of other bio-based platform molecules like 2,3-butanediol (B46004) can yield various alkyl dioxolanes, which show promise as sustainable gasoline blending components and industrial solvents. greencarcongress.com

Development of Novel Functional Materials

The unique structure of this compound makes it a valuable building block for the synthesis of novel functional materials. Research in this area is focused on creating polymers with tailored properties for a range of applications.

Radical polymerization of monomers containing the this compound moiety, such as 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, has been demonstrated to proceed without ring-opening, yielding polymers with the dioxolane unit intact in the side chain. researchgate.net This allows for the creation of polymers with specific functionalities. For instance, poly(N-[(this compound)methyl]acrylamide) (PDMDOMA) is a thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions, making it a candidate for smart materials. researchgate.net

Furthermore, copolymers can be synthesized to fine-tune material properties. Random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (B99206) and 2,3-dihydroxypropyl methacrylate have been created, where the properties can be adjusted by controlling the degree of hydrolysis of the acetal (B89532) group. researchgate.net This approach allows for the production of materials with varying hydrophilicity and thermal properties. Block copolymers incorporating polyurethane and poly[(this compound) methyl methacrylate] have been synthesized and converted into hydrogels with potential for biomedical applications due to their tunable hydrophilic properties. nih.gov The development of polymers from monomers like 4-methyl-2-(trichloromethyl)-1,3-dioxolane, in combination with others such as maleic anhydride (B1165640) and methacrylic acid, opens up possibilities for adhesives, coatings, and biomedical uses. ontosight.ai

Advanced Catalytic Systems and Methodologies

The efficient synthesis of this compound and its derivatives is highly dependent on the catalytic system employed. A significant portion of current research is dedicated to developing advanced, sustainable, and reusable catalysts.

Heterogeneous catalysts are a major focus due to their ease of separation and potential for reuse, which aligns with green chemistry principles. frontiersin.org A wide variety of materials have been investigated, including:

Zeolites: Acid-treated zeolites like H-ZSM-5 and Beta zeolites have shown high activity and selectivity for the ketalization of glycerol with acetone to produce solketal. frontiersin.orgacs.org Continuous flow processes using zeolites have also been developed. bohrium.com

Mesoporous Silicates: Materials such as Zr- and Hf-TUD-1, and Sn-MCM-41, which possess Lewis acid properties, have demonstrated excellent performance in glycerol acetalization. rsc.orgrug.nl

Functionalized Activated Carbons: Activated carbons derived from agricultural waste and functionalized with acid groups have proven to be effective and sustainable catalysts for solketal production, with some achieving high glycerol conversion at room temperature. nih.govrsc.org

Metal Oxides: Modified metal oxides, for example, SO₄²⁻/SnO₂, have shown high catalytic activity for glycerol acetalization even at room temperature. mdpi.com

Ion-Exchange Resins: Solid acid resins like Amberlyst-15 and Amberlyst-36 have been successfully used as catalysts in batch reactor systems. matec-conferences.orgbohrium.com

Homogeneous catalysts, including ionic liquids, are also being explored. Acidic ionic liquids such as 3-methylimidazolium hydrogensulfate have been shown to effectively catalyze the reaction and can be recovered and reused. semanticscholar.org Brønsted acidic ionic liquids have also been found to be highly effective in accelerating the synthesis of glycerol-based orthoesters. researchgate.net Research into catalytic systems also includes the use of heteropolyacids supported on composites, which have demonstrated high selectivity for solketal production. researchgate.net

| Catalyst Type | Specific Catalyst Example | Key Research Finding | Reference |

|---|---|---|---|

| Zeolite | H-ZSM-5 | Efficient for solvent-free ketalization of glycerol, achieving good to excellent yields and can be recycled multiple times. | acs.org |

| Mesoporous Silicate | Hf-TUD-1 | Shows high conversion and turnover in the acetalization of acetone with glycerol due to a combination of acidity, wide pores, and large surface area. | rsc.orgrug.nl |

| Functionalized Activated Carbon | Sulphuric acid-treated activated carbon | Achieved 97% conversion of glycerol with high selectivity to solketal at room temperature in a solvent-free process. | rsc.org |

| Metal Oxide | SO₄²⁻/SnO₂ | Demonstrated 98% conversion in the acetalization reaction at room temperature after 1 hour. | mdpi.com |

| Ion-Exchange Resin | Amberlyst-15 | Optimal conditions achieved 87.41% glycerol conversion at 60°C. | matec-conferences.org |

| Ionic Liquid | 3-methylimidazolium hydrogensulfate | Effectively catalyzes the reaction and is insoluble in the product, allowing for easy removal by decantation. | semanticscholar.org |

| Heteropolyacid | Phosphotungstic acid on bentonite-polymer composite | Led to 100% conversion and 99% yield to solketal under solvent-free conditions at 55 °C. | researchgate.net |

Interdisciplinary Research with Biological Systems

The interface between this compound chemistry and biological systems is a burgeoning field with significant potential for biomedical and biotechnological advancements. The inherent chirality and biocompatibility of certain dioxolane derivatives make them attractive for these applications.

Derivatives of this compound are being explored as intermediates in the synthesis of pharmaceuticals. For example, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a key intermediate in the synthesis of the chemotherapeutic agent gemcitabine. Chiral derivatives have also been investigated as potential inhibitors of viral enzymes, such as the human rhinovirus 3C protease. nih.gov

In the realm of biomaterials, polymers derived from this compound are being developed for their biocompatibility. Poly-N-[(this compound)methyl]acrylamide (PDMDOMA) has been studied for its influence on blood coagulation and fibrinolysis, suggesting its potential as an antithrombotic agent. nih.gov Physically cross-linked hydrogels synthesized from block copolymers containing (this compound) methyl methacrylate show promise for biomedical applications due to their tunable properties and biocompatibility. nih.gov Furthermore, derivatives of this compound have been considered for use in drug delivery systems to enhance solubility and bioavailability. chemimpex.com

Enzymatic synthesis is another key area of interdisciplinary research. Lipases have been used for the enantioselective esterification of racemic solketal, allowing for the production of enantiopure esters. researchgate.net The enzymatic synthesis of 2,3-O-isopropylidene-sn-glycerol, a chiral building block for the platelet-activating factor, has also been reported. nih.gov Combining biocatalysis with chemocatalysis offers novel process routes for producing compounds like 4,5-dimethyl-1,3-dioxolane (B11944712) from renewable resources such as glucose. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

this compound is typically synthesized via acid-catalyzed acetal formation. A common method involves reacting ethylene glycol with acetone or paraformaldehyde in the presence of concentrated sulfuric acid. Key parameters include:

- Catalyst concentration : Excess acid accelerates acetalization but may lead to side reactions like polymerization .

- Temperature : Controlled heating (50–80°C) improves yield, while higher temperatures degrade the product .

- Workup : Salting out with sodium chloride and drying with solid alkali (e.g., NaOH) ensures purity .

Optimization can be guided by kinetic studies and NMR monitoring of reaction progress.

Q. How can the purity and structural integrity of this compound be verified in laboratory settings?

- Gas Chromatography (GC) : Quantifies purity by separating volatile impurities.

- NMR Spectroscopy : NMR peaks at δ 1.4–1.5 ppm (geminal methyl groups) and δ 3.6–4.0 ppm (dioxolane ring protons) confirm structure .

- IR Spectroscopy : Absorbance at ~1100 cm (C–O–C stretching) and absence of OH stretches (~3200 cm) validate acetal formation .

- Mass Spectrometry : Molecular ion peak at m/z 102.13 (CHO) corroborates molecular weight .

Q. What safety protocols are critical when handling this compound?

- Protective Equipment : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Classify as halogen-free organic waste and process via incineration to prevent environmental release .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric catalysis?

Derivatives like (4R,5R)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP) are chiral ligands for transition-metal catalysts. DIOP coordinates to metals (e.g., Pd, Rh), enabling enantioselective hydrogenation and cross-coupling reactions. Key factors:

- Steric Effects : The rigid dioxolane ring enforces spatial control over substrate binding .

- Electronic Tuning : Substituents on the phosphorus atoms modulate catalytic activity .

- Synthetic Routes : DIOP is synthesized via iodination of hydrobenzoin derivatives, followed by phosphine group introduction .

Q. What challenges arise in using this compound derivatives as solid polymer electrolytes (SPEs)?

When incorporated into SPEs for lithium-ion batteries, challenges include:

- Ionic Conductivity : Low mobility of Li ions due to rigid dioxolane rings. Solutions involve copolymerization with flexible ethers (e.g., PEG) .

- Thermal Stability : Decomposition above 150°C limits high-temperature applications. Stabilizers like ceramic nanoparticles improve resilience .

- Electrochemical Window : Oxidation at >4.0 V vs. Li/Li requires additives to suppress side reactions .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

Discrepancies in hydrolysis rates may stem from:

- Proton Source : Mineral acids (HCl, HSO) hydrolyze the acetal faster than weak acids (e.g., acetic acid) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating hydrolysis compared to nonpolar solvents .

- Experimental Design : Use standardized conditions (pH, temperature) and kinetic modeling to reconcile data .

Q. What analytical techniques are suited for studying this compound in complex mixtures (e.g., reaction monitoring)?

- HPLC-MS : Separates and identifies degradation products or byproducts.

- In Situ FTIR : Tracks real-time changes in functional groups during reactions .

- DSC/TGA : Assesses thermal stability and phase transitions in polymer composites .

Methodological Considerations

Q. How can computational chemistry predict reaction pathways involving this compound?

Q. What strategies improve the enantiomeric excess (ee) in DIOP-mediated asymmetric syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.